Furan-2-carboxamide, N,N-dibutyl-
Description
Furan-2-carboxamide, N,N-dibutyl- is a substituted furan derivative characterized by a carboxamide group at the 2-position of the furan ring, with two butyl groups attached to the nitrogen atom. The N,N-dialkyl substitution pattern is known to influence lipophilicity, solubility, and intermolecular interactions, making it relevant to drug design and material science .
Properties
Molecular Formula |
C13H21NO2 |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
N,N-dibutylfuran-2-carboxamide |
InChI |
InChI=1S/C13H21NO2/c1-3-5-9-14(10-6-4-2)13(15)12-8-7-11-16-12/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI Key |
VBUQMGBQKGXAGG-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)C1=CC=CO1 |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=CC=CO1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares N,N-dibutyl-furan-2-carboxamide with structurally related furan-2-carboxamide derivatives, focusing on substituent effects, synthesis, physicochemical properties, and biological activities.
Physicochemical Properties
Key properties of selected compounds are summarized below:
*Theoretical values for N,N-dibutyl-furan-2-carboxamide are inferred from analogs.
- Lipophilicity : N,N-Dibutyl substitution increases hydrophobicity (predicted logP ~3.5) compared to aryl-substituted analogs (e.g., N-(4-bromophenyl)-: logP ~2.8) .
- Solubility : Polar substituents (e.g., nitro in compound 22a) enhance aqueous solubility but may reduce membrane permeability .
Key Research Findings
- Substituent-Driven Reactivity : Electron-withdrawing groups (e.g., nitro, bromo) enhance electrophilic reactivity but may complicate purification due to lower stability .
- Biological Performance: Heterocyclic substituents (thiadiazole, thiazolidinone) improve target engagement in enzyme inhibition, while alkyl chains optimize pharmacokinetic properties .
- Thermal Stability : Melting points for nitro-substituted analogs exceed 297°C, suggesting high thermal stability suitable for solid-state applications .
Preparation Methods
Synthesis of Furan-2-Carbonyl Chloride
The acid chloride intermediate is synthesized via reaction of furan-2-carboxylic acid with thionyl chloride () in the presence of a catalytic amount of -dimethylformamide (DMF). As demonstrated in analogous systems, this method proceeds via nucleophilic acyl substitution, where DMF activates the carbonyl group for chlorination.
Procedure :
-
Furan-2-carboxylic acid (1.0 equiv, 10 mmol) is dissolved in anhydrous toluene (20 mL).
-
Thionyl chloride (1.2 equiv) and DMF (0.1 equiv) are added dropwise under nitrogen.
-
The mixture is refluxed at 80–90°C for 5 h, followed by solvent evaporation under reduced pressure.
-
The crude furan-2-carbonyl chloride is purified by distillation (bp 120–125°C) or used directly.
Key Characterization :
Aminolysis with Dibutylamine
The acid chloride reacts with dibutylamine in a nucleophilic acyl substitution to form the target amide.
Procedure :
-
Furan-2-carbonyl chloride (1.0 equiv, 10 mmol) is dissolved in dry tetrahydrofuran (THF, 30 mL).
-
Dibutylamine (2.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 h.
-
The reaction is quenched with ice-water, and the product is extracted with ethyl acetate.
-
The organic layer is dried over NaSO, concentrated, and purified via recrystallization (ethanol/water).
Yield : 65–70%.
Characterization :
-
-NMR (DMSO-): δ 7.55 (d, , 1H, furan H-5), 7.10 (d, , 1H, furan H-3), 6.65 (m, 1H, furan H-4), 3.30 (t, 4H, , N-CH), 1.40–1.20 (m, 8H, CH), 0.90 (t, 6H, , CH).
-
-NMR: δ 165.8 (C=O), 146.5, 143.0, 115.3, 111.5 (furan), 45.2 (N-CH), 29.8, 20.1 (CH), 13.8 (CH).
Coupling Reagent-Mediated Synthesis
HATU/DIPEA Activation
Modern peptide coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) enable direct amide bond formation under mild conditions.
Procedure :
-
Furan-2-carboxylic acid (1.0 equiv, 10 mmol) is dissolved in dry dichloromethane (DCM, 20 mL).
-
HATU (1.1 equiv) and -diisopropylethylamine (DIPEA, 2.5 equiv) are added at 0°C.
-
After 15 min, dibutylamine (1.2 equiv) is introduced, and the mixture is stirred at room temperature for 6 h.
-
The solution is washed with 1M HCl, NaHCO, and brine, then dried and concentrated.
Yield : 75–85%.
Optimization Data :
-
Solvent screening: DCM > THF > DMF (yields: 85%, 78%, 70%).
-
Stoichiometry: 1.1 equiv HATU and 2.5 equiv DIPEA maximize yield.
Characterization :
Transamidation Strategies
Boc-Activated Transamidation
A two-step procedure involving Boc protection and aminolysis enables the substitution of pre-existing amides with dibutylamine.
Procedure :
-
Boc Activation :
-
Aminolysis :
Yield : 60–65%.
Advantages : Avoids harsh acid chloride conditions; suitable for sensitive substrates.
Comparative Analysis of Methods
| Parameter | Acid Chloride | HATU Coupling | Transamidation |
|---|---|---|---|
| Yield | 65–70% | 75–85% | 60–65% |
| Reaction Time | 12–18 h | 6–8 h | 10–12 h |
| Cost | Low | High | Moderate |
| Scalability | Excellent | Moderate | Limited |
| Byproduct Management | HCl gas | HOBt | Boc removal |
Q & A
Q. What synthetic methodologies are most effective for preparing N,N-dibutyl furan-2-carboxamide derivatives?
- Methodological Answer : N,N-Dibutyl furan-2-carboxamide derivatives are typically synthesized via coupling reactions. For example, furan-2-carboxylic acid can be activated using coupling agents like EDCI/HOBt and reacted with dibutylamine under reflux in anhydrous solvents (e.g., DCM or DMF). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity . Similar approaches are validated in derivatives like N-(thiophen-2-yl)ureido phenyl analogs, where urea linkages are formed using isocyanate intermediates .
Q. How can spectroscopic techniques validate the structural integrity of N,N-dibutyl furan-2-carboxamide?
- Methodological Answer :
- FT-IR : Confirm the presence of amide C=O stretches (~1670 cm⁻¹) and N-H stretches (~3240 cm⁻¹). Absence of carboxylic acid O-H peaks (~2500–3300 cm⁻¹) indicates successful amidation .
- NMR : ¹H NMR should show furan ring protons (δ 6.3–7.5 ppm) and dibutyl group signals (δ 0.9–1.6 ppm for CH₃ and CH₂). ¹³C NMR confirms the amide carbonyl (δ ~165 ppm) and furan carbons .
- LC-MS : Molecular ion peaks ([M+H]⁺) validate molecular weight, while fragmentation patterns confirm substituent connectivity .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in N,N-dibutyl furan-2-carboxamide derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. For example, in a related compound (N-[2-(6-methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide), SCXRD revealed hydrogen bonding (N–H⋯O, C–H⋯O) and π-π stacking interactions (Cg–Cg distance: 3.84 Å), clarifying conformational flexibility and packing stability . Use SHELX software for refinement, ensuring parameters like R-factor (<5%) and thermal displacement accuracy .
Q. What strategies address contradictory biological activity data in structurally similar furan-2-carboxamide derivatives?
- Methodological Answer :
- Comparative SAR Analysis : Map substituent effects. For instance, N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide showed antimicrobial activity, while thiophene-containing analogs (e.g., N-(2-(thiophen-2-yl)ureido phenyl derivatives) exhibited anticancer properties. Differences may arise from electronic effects (e.g., electron-withdrawing oxadiazole vs. electron-rich thiophene) .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like tyrosinase or STING pathway proteins. Validate with kinetic assays (e.g., IC₅₀ determination) .
Q. How can researchers design interaction studies to elucidate the mechanism of action of N,N-dibutyl furan-2-carboxamide derivatives?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., kinases or GPCRs). For example, N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide showed STING pathway modulation, validated via SPR and downstream cytokine profiling .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts in cell lysates after compound treatment .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported solubility and stability profiles of furan-2-carboxamide derivatives?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using nephelometry. For instance, N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide showed pH-dependent solubility due to its ionizable amide group .
- Forced Degradation Studies : Expose compounds to heat (40–60°C), light (ICH Q1B), and oxidizers (H₂O₂) to identify degradation pathways. HPLC-UV/PDA tracks impurity formation .
Experimental Design Considerations
Q. What reaction conditions optimize yield in the synthesis of N,N-dibutyl furan-2-carboxamide?
- Methodological Answer :
- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions (e.g., hydrolysis).
- Solvent Selection : Use anhydrous DMF for polar intermediates or THF for Grignard reactions.
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂) for cross-coupling steps, as seen in benzofuran-2-carboxamide syntheses .
Structural and Functional Insights
Q. How do substituents on the furan ring influence the bioactivity of N,N-dibutyl furan-2-carboxamide?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Nitro or cyano groups at the 5-position enhance antimicrobial activity by increasing electrophilicity.
- Electron-Donating Groups (EDGs) : Methoxy or methyl groups improve metabolic stability but may reduce binding affinity. Validate via QSAR models and logP calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
